molecular formula C8H10N2O B057446 4-Aminoindolin-7-ol CAS No. 121545-81-1

4-Aminoindolin-7-ol

Cat. No.: B057446
CAS No.: 121545-81-1
M. Wt: 150.18 g/mol
InChI Key: OCHAQTCASLOPQY-UHFFFAOYSA-N
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Description

4-Aminoindolin-7-ol is a substituted indoline derivative characterized by an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 7-position of the indoline scaffold. Indoline derivatives are bicyclic structures comprising a benzene ring fused to a five-membered nitrogen-containing ring.

Properties

CAS No.

121545-81-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-amino-2,3-dihydro-1H-indol-7-ol

InChI

InChI=1S/C8H10N2O/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-2,10-11H,3-4,9H2

InChI Key

OCHAQTCASLOPQY-UHFFFAOYSA-N

SMILES

C1CNC2=C(C=CC(=C21)N)O

Canonical SMILES

C1CNC2=C(C=CC(=C21)N)O

Synonyms

1H-Indol-7-ol,4-amino-2,3-dihydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

While specific data on 4-Aminoindolin-7-ol are absent, comparisons can be drawn with structurally related indole/indoline derivatives from the evidence. Key compounds include:

Table 1: Structural Features of Compared Compounds

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Evidence Reference
This compound Not provided C₈H₁₀N₂O -NH₂ (C4), -OH (C7) -
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ -Cl (C7), -CH₃ (C3), -COOH (C2)
Iridin (Irigenin 7-glucoside) 491-74-7 C₂₄H₂₆O₁₃ Glucoside moiety, isoflavone backbone
4-Iodo-6-Methyl-7-azaindole 1167055-95-9 C₈H₇IN₂ -I (C4), -CH₃ (C6), nitrogen in ring

Key Comparisons:

a. Substituent Effects on Reactivity and Solubility
  • 4-Iodo-6-Methyl-7-azaindole: The iodine atom introduces steric bulk and electrophilicity, contrasting with the nucleophilic -NH₂ in this compound. The azaindole scaffold (nitrogen substitution) may alter aromaticity and binding affinity in biological systems .

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